10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid
Overview
Description
10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid is a complex organic compound that features a boronic acid functional group attached to an anthracene core. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid typically involves a Suzuki coupling reaction. This reaction is performed between 10-(2-naphthyl)anthracene-9-boronic acid and 1-(3-iodophenyl)naphthalene derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using various halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives with altered substituents .
Scientific Research Applications
10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid has several scientific research applications:
Organic Electronics: Used as a blue host material in OLEDs due to its high thermal stability and efficient blue emission.
Photophysical Studies: Employed in studies of photophysical properties and electrochemical behavior.
Material Science: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid in OLEDs involves its role as a host material that facilitates efficient energy transfer to the dopant molecules. This energy transfer occurs through Förster resonance energy transfer (FRET) or Dexter energy transfer mechanisms, depending on the distance and overlap of the electronic states of the host and dopant . The compound’s molecular structure allows for effective charge transport and emission of blue light, making it a valuable component in OLED devices .
Comparison with Similar Compounds
Similar Compounds
- 9-(10-Phenylanthracene-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] (BH-9PA)
- 9-(10-(Naphthalene-1-yl)anthracene-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] (BH-9NA)
- 9-(10-(4-(Naphthalene-1-yl)phenyl)anthracene-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene] (BH-9NPA)
Uniqueness
10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to similar compounds, it exhibits higher thermal stability and efficient blue emission, making it particularly suitable for use in OLEDs .
Properties
IUPAC Name |
[10-(3-naphthalen-2-ylphenyl)anthracen-9-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21BO2/c32-31(33)30-27-14-5-3-12-25(27)29(26-13-4-6-15-28(26)30)24-11-7-10-22(19-24)23-17-16-20-8-1-2-9-21(20)18-23/h1-19,32-33H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTBNNPEUYAVIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC6=CC=CC=C6C=C5)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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